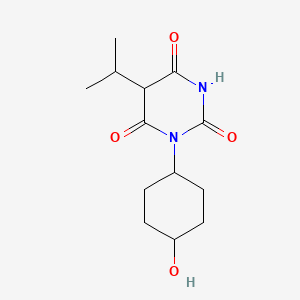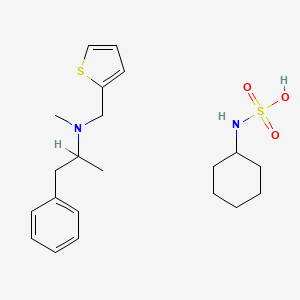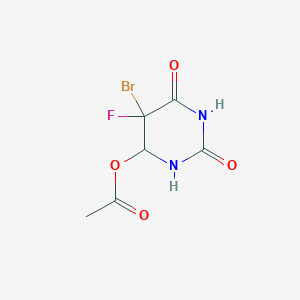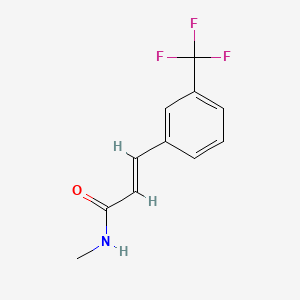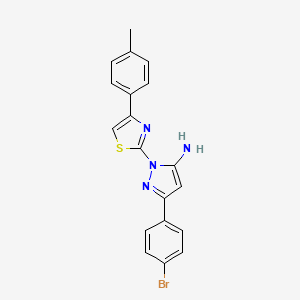
1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- is a complex organic compound with a molecular formula of C16H14BrN3. This compound is characterized by the presence of a pyrazole ring, a bromophenyl group, and a thiazolyl group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and thiazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- include other pyrazole derivatives and thiazole-containing compounds. These compounds may share similar structural features but differ in their functional groups or substituents. The uniqueness of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- lies in its specific combination of the pyrazole, bromophenyl, and thiazolyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74101-23-8 |
|---|---|
Molecular Formula |
C19H15BrN4S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C19H15BrN4S/c1-12-2-4-14(5-3-12)17-11-25-19(22-17)24-18(21)10-16(23-24)13-6-8-15(20)9-7-13/h2-11H,21H2,1H3 |
InChI Key |
ULEWLIZRTPXJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



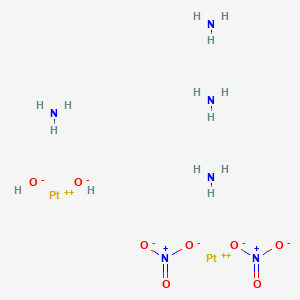
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
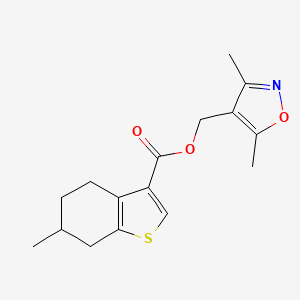
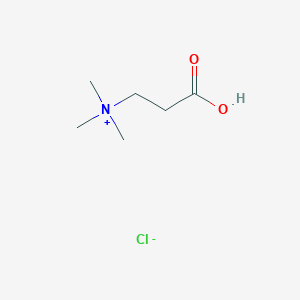
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
